molecular formula C18H20N2O3 B7946970 benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate

benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B7946970
M. Wt: 312.4 g/mol
InChI Key: REDFHAOXBFKFHE-UHFFFAOYSA-N
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Description

Benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate is an organic compound with the molecular formula C16H17NO2 It is a carbamate derivative, characterized by the presence of a benzyl group and a 3,5-dimethylphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-(3,5-dimethylphenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or carbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate compounds.

Scientific Research Applications

Benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-phenylcarbamate
  • Benzyl N-(4-methylphenyl)carbamate
  • Benzyl N-(2,6-dimethylphenyl)carbamate

Uniqueness

Benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(3,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-8-14(2)10-16(9-13)20-17(21)11-19-18(22)23-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDFHAOXBFKFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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